molecular formula C26H21ClF3N3O3S B11078528 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-chlorophenyl)acetamide

2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-chlorophenyl)acetamide

Cat. No.: B11078528
M. Wt: 548.0 g/mol
InChI Key: RAVJMXJMQQSOFY-UHFFFAOYSA-N
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Description

2-{1-Benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-chlorophenyl)acetamide is a complex organic compound with a molecular formula of C26H21ClF3N3O3S . This compound features a unique structure that includes an imidazolidinone ring, a trifluoromethoxybenzyl group, and a chlorophenylacetamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-chlorophenyl)acetamide involves multiple steps, typically starting with the preparation of the imidazolidinone core. This can be achieved through the cyclization of appropriate amido-nitriles under mild conditions . . Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation and Reduction: The presence of the thioxo group allows for potential redox reactions.

    Substitution Reactions: The benzyl and chlorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

    Addition Reactions: The imidazolidinone ring can undergo addition reactions with suitable electrophiles or nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired transformation . Major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways .

Properties

Molecular Formula

C26H21ClF3N3O3S

Molecular Weight

548.0 g/mol

IUPAC Name

2-[1-benzyl-5-oxo-2-sulfanylidene-3-[[4-(trifluoromethoxy)phenyl]methyl]imidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C26H21ClF3N3O3S/c27-19-8-10-20(11-9-19)31-23(34)14-22-24(35)33(16-17-4-2-1-3-5-17)25(37)32(22)15-18-6-12-21(13-7-18)36-26(28,29)30/h1-13,22H,14-16H2,(H,31,34)

InChI Key

RAVJMXJMQQSOFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(N(C2=S)CC3=CC=C(C=C3)OC(F)(F)F)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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